molecular formula C10H14N2O B2438750 N'-hydroxy-4-phenylbutanimidamide CAS No. 175532-14-6

N'-hydroxy-4-phenylbutanimidamide

Cat. No.: B2438750
CAS No.: 175532-14-6
M. Wt: 178.235
InChI Key: FWWXQZGRILOAFP-UHFFFAOYSA-N
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Description

N’-hydroxy-4-phenylbutanimidamide is an organic compound with the molecular formula C10H14N2O and a molecular weight of 178.23 g/mol . This compound is known for its unique structure, which includes a phenyl group attached to a butanimidamide backbone with a hydroxy group at the nitrogen atom. It has various applications in scientific research and industry due to its distinctive chemical properties.

Scientific Research Applications

N’-hydroxy-4-phenylbutanimidamide has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

N’-hydroxy-4-phenylbutanimidamide can be synthesized through several synthetic routes. One common method involves the reaction of 4-phenylbutanoyl chloride with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified through recrystallization or column chromatography .

Industrial Production Methods

Industrial production of N’-hydroxy-4-phenylbutanimidamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the final product is subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

N’-hydroxy-4-phenylbutanimidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N’-hydroxy-4-phenylbutanimidamide involves its interaction with specific molecular targets. The hydroxy group at the nitrogen atom plays a crucial role in its binding to enzymes and receptors. This interaction can inhibit the activity of certain enzymes, leading to various biological effects. The compound’s ability to form hydrogen bonds and interact with hydrophobic pockets in proteins contributes to its efficacy .

Comparison with Similar Compounds

Similar Compounds

  • N’-hydroxy-4-phenylbutanoic acid
  • 4-phenylbutanamide
  • N-hydroxy-4-phenylbutanimide

Uniqueness

N’-hydroxy-4-phenylbutanimidamide is unique due to its specific structure, which includes a hydroxy group at the nitrogen atom. This feature distinguishes it from other similar compounds and contributes to its distinct chemical and biological properties. The presence of the phenyl group also enhances its stability and reactivity compared to other butanimidamide derivatives .

Properties

IUPAC Name

N'-hydroxy-4-phenylbutanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c11-10(12-13)8-4-7-9-5-2-1-3-6-9/h1-3,5-6,13H,4,7-8H2,(H2,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWWXQZGRILOAFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCC(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CCC/C(=N/O)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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